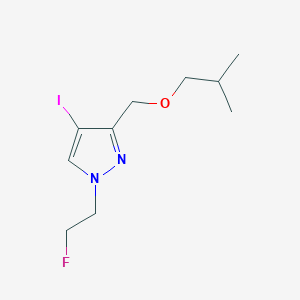
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using a specific method and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or proteins that are involved in the development of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been studied for its potential neuroprotective effects and its ability to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different experimental conditions.
Orientations Futures
There are several future directions for the study of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole. One potential direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to understand the mechanism of action of this compound and to develop more effective drugs based on its structure. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole involves a multi-step process that includes the reaction of 1-(2-fluoroethyl)-4-iodo-1H-pyrazole with isobutyl chloroformate in the presence of a base. This reaction results in the formation of 1-(2-fluoroethyl)-4-iodo-3-(isobutoxycarbonyl)-1H-pyrazole, which is then treated with methanol and hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has shown promising results in several scientific studies. This compound has potential applications in the field of medicinal chemistry, particularly in the development of new drugs. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FIN2O/c1-8(2)6-15-7-10-9(12)5-14(13-10)4-3-11/h5,8H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGCYAFEUQWKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

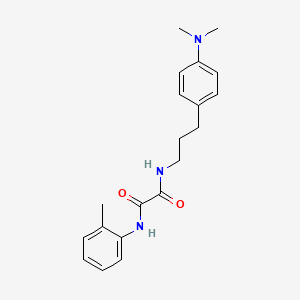
![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)

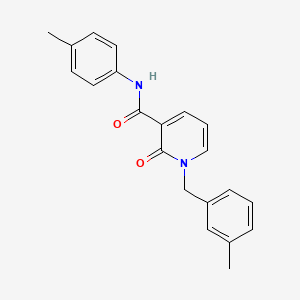
![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)

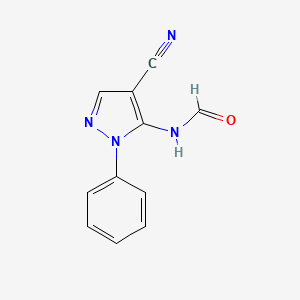

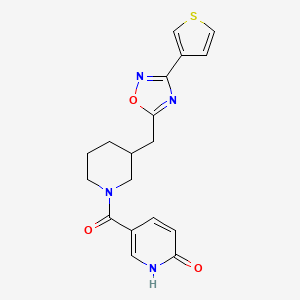
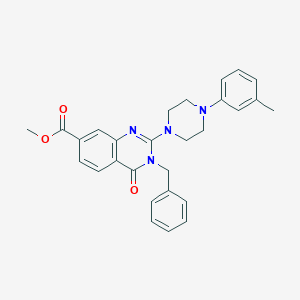

![2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone](/img/structure/B2637220.png)
![3-[(E)-2-Cyano-4,4-dimethyl-3-oxohex-1-enyl]benzenesulfonyl fluoride](/img/structure/B2637222.png)
